2,6-Dimethylnaphthalene
Overview
Description
2,6-Dimethylnaphthalene is a polycyclic aromatic hydrocarbon. It is one of the ten dimethylnaphthalene isomers, which are derived from naphthalene by the addition of two methyl groups. This compound is known for its applications in the production of high-performance polymers and other industrial uses .
Mechanism of Action
Target of Action
2,6-Dimethylnaphthalene (2,6-DMN) is a polycyclic aromatic hydrocarbon . It is one of the ten dimethylnaphthalene isomers, which are derived from naphthalene by the addition of two methyl groups .
Mode of Action
The mode of action of 2,6-DMN is primarily through its chemical reactions. It undergoes ammoxidation to give the 2,6-dicyanonaphthalene, which can be hydrogenated to bis (aminomethyl)naphthalene, a precursor to dyes .
Biochemical Pathways
The biochemical pathways involving 2,6-DMN are primarily related to its synthesis and its use in the production of other compounds. For instance, 2,6-DMN is mainly used for the preparation of 2,6-naphthalenedicarboxylic acid by oxidation of this compound in the liquid phase . This acid is a monomer for the production of high-performance polymers, in particular, poly (ethylene-2,6-naphthalene dicarboxylate) or shorter polyethylene naphthalate (PEN) .
Pharmacokinetics
They are metabolized in the liver and excreted in the urine and feces .
Result of Action
It’s known that 2,6-dmn is used as a precursor in the synthesis of certain dyes . It’s also used in the production of high-performance polymers, which have superior strength and higher thermal resistance than more commonly used polymers .
Action Environment
The action of 2,6-DMN can be influenced by environmental factors. For instance, it’s known that 2,6-DMN is found in low concentrations in crude oil and coal tar . The separation of 2,6-DMN from these sources is difficult, expensive, and requires a number of operations such as selective crystallization and adsorption, in addition to any isomerization reactions . Therefore, the presence and concentration of 2,6-DMN in the environment can affect its availability and efficacy.
Preparation Methods
2,6-Dimethylnaphthalene can be synthesized through several methods:
Alkenylation Process: This involves the reaction of butadiene, o-xylene, and sodium-potassium alloy to form 5-(ortho-tolyl)pent-2-ene, which is then cyclized to 1,5-dimethyltetraline.
Extraction from Crude Oil and Coal Tar: Alkylated naphthalenes, including this compound, are found in low concentrations in crude oil and coal tar.
Chemical Reactions Analysis
2,6-Dimethylnaphthalene undergoes various chemical reactions:
Scientific Research Applications
2,6-Dimethylnaphthalene has several scientific research applications:
Polymer Production: It is a key intermediate in the synthesis of polyethylene naphthalate, a polymer with superior thermal and mechanical properties compared to polyethylene terephthalate.
Catalysis Studies: It is used in studies involving the methylation of naphthalene and the synthesis of dimethylnaphthalene isomers.
Isotope Effect Experiments: It serves as a substrate in intramolecular isotope effect experiments to compare substrate dynamics in different cytochrome P450 enzymes.
Comparison with Similar Compounds
2,6-Dimethylnaphthalene is compared with other dimethylnaphthalene isomers such as 1,5-dimethylnaphthalene and 2,7-dimethylnaphthalene. The uniqueness of this compound lies in its high selectivity and yield in certain catalytic processes, making it a preferred intermediate for polymer production . Other similar compounds include:
- 1,5-Dimethylnaphthalene
- 2,7-Dimethylnaphthalene
- 1,6-Dimethylnaphthalene
Properties
IUPAC Name |
2,6-dimethylnaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12/c1-9-3-5-12-8-10(2)4-6-11(12)7-9/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYNBBAUIYTWBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0029187 | |
Record name | 2,6-Dimethylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0029187 | |
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Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
Record name | 2,6-Dimethylnaphthalene | |
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CAS No. |
581-42-0, 96789-56-9 | |
Record name | 2,6-Dimethylnaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=581-42-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,6-Dimethylnaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581420 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthalene, 2,6-(or 2,7)-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096789569 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-DIMETHYLNAPHTHALENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36852 | |
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Record name | Naphthalene, 2,6-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 2,6-Dimethylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0029187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dimethylnaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.605 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,6-DIMETHYLNAPHTHALENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76U29QW3FM | |
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Retrosynthesis Analysis
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